![molecular formula C15H12ClF3N2O B2694602 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one CAS No. 648859-49-8](/img/structure/B2694602.png)
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The pyrazole ring is substituted with a chloro group, a methyl group, and a trifluoromethyl group. The compound also contains a phenyl ring, which is a six-membered aromatic ring, substituted with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (pyrazole and phenyl) would contribute to the compound’s stability. The electronegative atoms (chlorine and fluorine) would create areas of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the halogen atoms could affect its solubility, boiling point, melting point, and other properties .科学的研究の応用
Synthesis and Structural Analysis
- Molecular Structure and Hydrogen-bonding : Research on related molecules, such as 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, highlights their ability to form hydrogen-bonded chains, which is critical for understanding their crystalline structures and potential intermolecular interactions (Trilleras et al., 2005).
- Isostructural Analysis : Studies have also focused on isostructural analogs, demonstrating the importance of molecular conformation in determining the physicochemical properties of these compounds. For instance, the synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have been reported, showcasing similar molecular conformations and emphasizing planarity and perpendicular orientation of certain groups (Kariuki et al., 2021).
Potential Applications
- Antimicrobial and Antioxidant Properties : A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and screened for their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, with some compounds displaying a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
- Molecular Docking and Biological Activity : Further studies include molecular docking to understand the interaction of these compounds with biological targets. For example, synthesized celecoxib derivatives were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing potential therapeutic applications (Küçükgüzel et al., 2013).
特性
IUPAC Name |
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O/c1-9-3-5-10(6-4-9)12(22)8-7-11-13(15(17,18)19)20-21(2)14(11)16/h3-8H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFPJDVYDKRNBH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(N(N=C2C(F)(F)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=C(N(N=C2C(F)(F)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2694519.png)
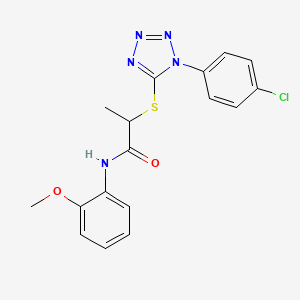
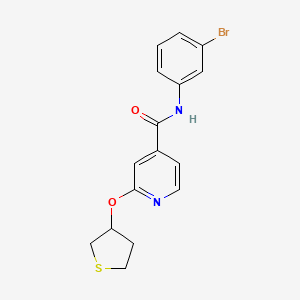
![2-(2-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2694523.png)
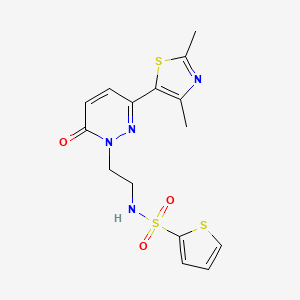

![4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B2694530.png)
![3-(3-chlorophenyl)-6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2694532.png)
![2-(2-(Diethylamino)ethyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694536.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
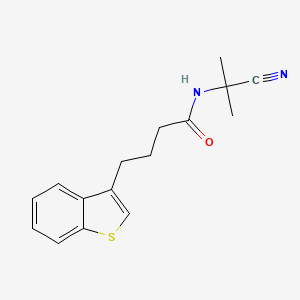
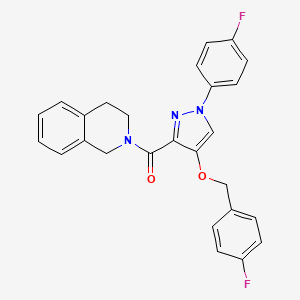
![3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2694541.png)
